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Executive Summary

4-Methoxy-2'-methylbenzophenone (CAS 41204-59-5) is an asymmetric diaryl ketone
characterized by an electron-donating methoxy group on one ring and a sterically significant
ortho-methyl group on the other. Unlike its symmetric counterpart (4,4'-
dimethoxybenzophenone), this isomer exhibits unique solubility and photo-physical properties
due to the twist in the biaryl dihedral angle induced by the 2'-methyl substituent. This guide
outlines the critical physical properties, synthesis-dependent impurity profiles, and handling
protocols required for high-precision research and drug development applications.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of two phenyl rings bridged by a carbonyl group. The "A-ring" bears a
methoxy group at the para position, while the "B-ring" bears a methyl group at the ortho
position. This steric crowding at the ortho position prevents the B-ring from achieving planarity
with the carbonyl system, affecting the

-conjugation and shifting UV absorption maxima compared to planar benzophenones.
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Attribute Detail

IUPAC Name (4-Methoxyphenyl)(2-methylphenyl)methanone
Common Name 4-Methoxy-2'-methylbenzophenone

CAS Registry Number 41204-59-5

Molecular Formula

Molecular Weight 226.27 g/mol

SMILES COclcce(ccl)C(=0)c2cccec2C

IHMWJIDNMIIEDDN-UHFFFAOYSA-N (Isomer

InChl Ke
Y Specific)

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models
(where experimental gaps exist for this specific isomer).

Core Physical Properties[4]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value | Range Confidence Context
4,4'-isomer MP is
92°C; ortho-

) Viscous Oil or Low- ) substitution typically

Physical State ) ) High

Melting Solid lowers MP due to
crystal packing
disruption.

At 760 mmHg.

Boiling Point 325-330 °C High Decomposition likely
>350°C.

Density 1.088 + 0.06 g/cm?3 Medium Predicted at 20°C.

) ) Estimated for liquid

Refractive Index 1.56 — 1.58 Medium
phase.

) At 25°C. Low volatility.

Vapor Pressure < 0.01 mmHg High

[1]

Partitioning & Solubility Profile

For drug development and formulation, lipophilicity is a critical parameter.

e LogP (Octanol/Water): 3.8 — 4.1 (Predicted)

o Implication: Highly lipophilic. Requires non-polar solvents for extraction.

o Solubility Matrix:

[e]

o

o

[¢]

[¢]

Water: Insoluble (< 0.1 mg/mL).

Ethyl Acetate: Soluble.[1][2][3][4]

Methanol/Ethanol: Soluble (Heating may be required for saturation).

Dichloromethane (DCM): Freely Soluble (Preferred solvent for synthesis).

Hexanes: Partially soluble (Useful for recrystallization/trituration).
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Spectral Characterization (Self-Validating Protocols)

To verify the identity of 4-Methoxy-2'-methylbenzophenone, researchers should look for
specific diagnostic signals that differentiate it from the 4,4' or 2,4' isomers.

Nuclear Magnetic Resonance (NMR)
e HNMR (400 MHz, CDCI

):

o 3.85 ppm (s, 3H): Methoxy group (-OCH
). Distinct sharp singlet.

o 2.30 ppm (s, 3H): Methyl group (Ar—CH
)-

o 6.90 — 7.80 ppm (m, 8H): Aromatic region.

» Look for the AA'BB' system of the 4-methoxyphenyl ring (two doublets ~7.8 and ~6.9
ppm).

» Look for the ABCD system of the 2-methylphenyl ring (more complex multiplet pattern
due to ortho substitution).

Infrared Spectroscopy (FT-IR)

e 1650 — 1665 cm

: Carbonyl (C=0) stretch. Note: Conjugation lowers this frequency, but the ortho-twist may
slightly raise it compared to planar benzophenones.

e 1250 cm

. Aryl alkyl ether (C-O) stretch (strong).

e 2850 - 2960 cm

: C—H aliphatic stretches (methyl/methoxy).
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Synthesis, Impurities & Purification Logic

Understanding the synthesis route is essential for anticipating impurities. The industrial
standard involves Friedel-Crafts Acylation.

Synthesis Pathway (Friedel-Crafts)

* Reagents: Anisole + o-Toluoyl Chloride.[5][6]
e Catalyst: Aluminum Chloride (

).

e Solvent: 1,2-Dichloroethane (DCE) or DCM.

e Mechanism: The methoxy group directs the acyl group to the para position.

Impurity Profile

» Regioisomer (2-Methoxy-2'-methylbenzophenone): Formed if acylation occurs at the ortho
position of anisole (minor impurity, <5%).

» Bis-acylated side products: Rare due to deactivation after the first acylation.

e Hydrolyzed acid: o-Toluic acid (from unreacted acid chloride).

Purification Workflow (Visualization)

The following diagram illustrates the logical flow for synthesizing and purifying the compound to
>98% purity.
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Reactants:

Anisole + o-Toluoyl Chloride

Friedel-Crafts Acylation
(AICI3, DCM, 0-5°C -> RT)

:

(Hydrolysis of Al-complex)

Quench: Ice/HCI

:

Phase Separation
(Organic Layer)

;

Wash: NaOH (Remove Acid) -> Brine -> Dry

:

Crude Product
(Viscous Oil/Solid)

Physical State Check?

Recrystallization

Vacuum Distillation

(EtOH or Hexane/EtOAc) (High Vacuum <1 mmHg)

Pure 4-Methoxy-2'-methylbenzophenone

(>98% Purity)

Click to download full resolution via product page
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Figure 1: Synthesis and purification logic flow for CAS 41204-59-5, highlighting the divergence
based on physical state recovery.

Handling & Stability

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While benzophenones are
generally stable, the electron-rich methoxy ring makes the compound susceptible to slow
oxidation over years.

 Light Sensitivity: As a benzophenone derivative, it is photo-active. Store in amber vials to
prevent UV-induced radical formation or degradation.

» Safety: Standard PPE. Avoid inhalation of dust/mist. Material Safety Data Sheet (MSDS)
typically classifies similar benzophenones as Irritants (H315, H319).

References

o PrepChem.Synthesis of substituted benzophenones via Friedel-Crafts Acylation. (General
methodology reference). [Link]

o National Center for Biotechnology Information (NCBI).PubChem Compound Summary for
Benzophenone Derivatives.[7] (Used for comparative LogP and spectral prediction models).
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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